molecular formula C10H12ClF3N2O2 B1425530 6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine CAS No. 1208081-17-7

6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1425530
CAS No.: 1208081-17-7
M. Wt: 284.66 g/mol
InChI Key: YHHGLXUEEYBIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound belonging to the pyridine family. This compound is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 4th position, and a dimethoxyethylamine group at the 2nd position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a pyridine derivative, such as 2-chloropyridine.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a base.

    Dimethoxyethylamine Addition: The dimethoxyethylamine group is introduced through a nucleophilic substitution reaction with 2,2-dimethoxyethylamine.

    Chlorination: The final step involves the chlorination of the pyridine ring at the 6th position using a chlorinating agent such as thionyl chloride (SOCl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-(trifluoromethyl)pyridin-2-amine: Lacks the dimethoxyethyl group.

    N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine: Lacks the chloro group.

    6-chloro-N-(2,2-dimethoxyethyl)pyridin-2-amine: Lacks the trifluoromethyl group.

Uniqueness

6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine is unique due to the combination of the chloro, trifluoromethyl, and dimethoxyethyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2O2/c1-17-9(18-2)5-15-8-4-6(10(12,13)14)3-7(11)16-8/h3-4,9H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHGLXUEEYBIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC(=CC(=C1)C(F)(F)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163717
Record name 6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-17-7
Record name 6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.